molecular formula C15H15N5OS2 B2436592 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 2034379-66-1

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2436592
CAS No.: 2034379-66-1
M. Wt: 345.44
InChI Key: IQDLVWLKXQOFLI-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound that has gained significance in scientific research in recent years. It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Heterocycles are of immense importance biologically and industrially .


Synthesis Analysis

The synthesis of such compounds often involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . Other steps can include the modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-assisted synthesis techniques have developed hybrid molecules containing thiadiazole derivatives, demonstrating antimicrobial, antilipase, and antiurease activities. These methodologies highlight the potential of thiadiazole compounds in developing new therapeutic agents with diverse biological activities (Başoğlu et al., 2013).
  • Piperidine-based thiadiazole derivatives have been synthesized, showing significant anti-arrhythmic activity. This underlines the therapeutic potential of structurally related compounds in addressing cardiovascular disorders (Abdel‐Aziz et al., 2009).

Antimicrobial and Antituberculosis Potential

  • Studies on substituted 2-aminobenzothiazoles derivatives have revealed promising docking properties and antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that thiadiazole and piperidine-containing compounds could be effective in combating resistant bacterial strains (Anuse et al., 2019).
  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed to inhibit Mycobacterium tuberculosis, demonstrating the potential of these compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

Novel Synthesis Approaches and Biological Properties

  • Research on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives has unveiled compounds with notable antibacterial and antifungal activities. These studies contribute to the understanding of how structural variations influence the biological activity of thiadiazole and benzothiazole compounds (Shafi et al., 2021).

Molecular Interaction and Pharmacological Insights

  • Detailed molecular interaction studies of thiadiazole derivatives with cannabinoid receptors have provided insights into the design of receptor antagonists, underscoring the versatility of thiadiazole compounds in modulating receptor activities (Shim et al., 2002).

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-15(10-1-2-12-13(7-10)22-9-16-12)18-11-3-5-20(6-4-11)14-8-17-23-19-14/h1-2,7-9,11H,3-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDLVWLKXQOFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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